molecular formula C22H20N4O5 B11066687 8-[5-methoxy-2-(phenylcarbonyl)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[5-methoxy-2-(phenylcarbonyl)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11066687
M. Wt: 420.4 g/mol
InChI Key: FCQMYUVQLXZZDP-UHFFFAOYSA-N
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Description

8-(2-BENZOYL-5-METHOXYPHENOXY)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoyl group, a methoxyphenoxy group, and a purine derivative, making it a subject of interest in both synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-BENZOYL-5-METHOXYPHENOXY)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-hydroxy-4-methoxyphenyl(phenyl)methanone with appropriate reagents to introduce the benzoyl and methoxyphenoxy groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(2-BENZOYL-5-METHOXYPHENOXY)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and reduced purine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

8-(2-BENZOYL-5-METHOXYPHENOXY)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-BENZOYL-5-METHOXYPHENOXY)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with various molecular targets and pathways. The benzoyl and methoxyphenoxy groups allow the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes or antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-BENZOYL-5-METHOXYPHENOXY)-N,N-DIMETHYLACETAMIDE
  • 2-(2-BENZOYL-5-METHOXYPHENOXY)-N-CYCLOPROPYLACETAMIDE
  • 2-(2-BENZOYL-5-METHOXYPHENOXY)-N-BENZYLACETAMIDE

Uniqueness

8-(2-BENZOYL-5-METHOXYPHENOXY)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its purine derivative structure, which is not commonly found in similar compounds. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

8-(2-benzoyl-5-methoxyphenoxy)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C22H20N4O5/c1-24-17-19(25(2)22(29)26(3)20(17)28)23-21(24)31-16-12-14(30-4)10-11-15(16)18(27)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

FCQMYUVQLXZZDP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OC3=C(C=CC(=C3)OC)C(=O)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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